molecular formula C18H17NO5S2 B2555122 Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate CAS No. 2097898-70-7

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate

Cat. No.: B2555122
CAS No.: 2097898-70-7
M. Wt: 391.46
InChI Key: DRJPWAYQUAYJSW-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a sulfonamide-based benzoate ester characterized by a unique hybrid heterocyclic system. Its structure integrates a methyl benzoate core functionalized with a sulfamoyl group linked to a substituted ethyl chain bearing both furan-2-yl and thiophen-2-yl moieties. The compound’s molecular formula is C₁₇H₁₇NO₅S₂, with a molecular weight of 403.45 g/mol.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJPWAYQUAYJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Key Structural Features:

  • Core : The methyl benzoate scaffold is shared with compounds like Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate (Compound 87, ), which also contains a sulfamoyl group but substitutes the ethyl chain with indole and hydroxyethoxy groups.
  • Heterocyclic Diversity: Unlike the furan-thiophene combination in the target compound, other derivatives feature aromatic or aliphatic substituents. For example, Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) incorporates a triazine ring, enhancing herbicidal activity .

Pharmacological Activity:

  • In contrast, indole-containing analogues (e.g., Compound 87) exhibit enhanced steric bulk, likely improving target specificity .

Agrochemical Analogues

Sulfonylurea Herbicides:

Compounds such as tribenuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) and ethametsulfuron methyl ester share the methyl benzoate-sulfamoyl backbone but utilize triazine or pyrimidine rings instead of furan/thiophene systems . These modifications optimize herbicidal efficacy by enhancing acetolactate synthase (ALS) inhibition.

Table 1: Structural and Functional Comparison
Compound Name Heterocyclic Substituents Molecular Weight (g/mol) Primary Application
Target Compound Furan-2-yl, Thiophen-2-yl 403.45 Undocumented (potential enzyme inhibitor)
Metsulfuron Methyl Ester 1,3,5-Triazin-2-yl 381.37 Herbicide
Compound 87 Indole, Hydroxyethoxy ~650 (estimated) cPLA2α inhibitor
Haloxyfop Methyl Ester Pyridinyloxy, Phenoxy 375.21 Herbicide

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